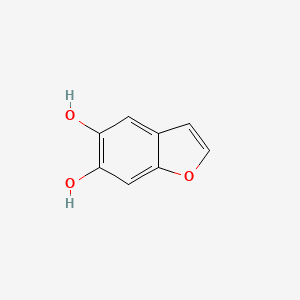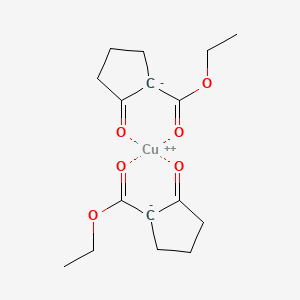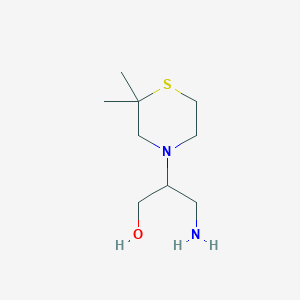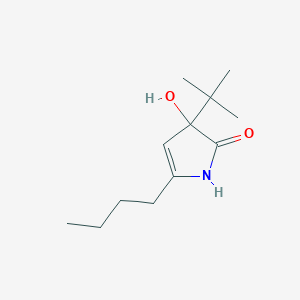![molecular formula C6H4N2O B12869864 Isoxazolo[5,4-B]pyridine CAS No. 272-03-7](/img/structure/B12869864.png)
Isoxazolo[5,4-B]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoxazolo[5,4-B]pyridine is a heterocyclic compound characterized by a fused ring system consisting of an isoxazole ring and a pyridine ring. This compound and its derivatives are known for their high biological potential, exhibiting a wide range of pharmacological activities, including antitumor and pesticidal properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazolo[5,4-B]pyridine typically involves the heterocyclization of 5-aminoisoxazoles with 1,3-dielectrophiles. One common method is the reaction of 5-amino-3-methylisoxazole with Mannich bases in pyridine under reflux conditions, resulting in substituted isoxazolopyridines . Another approach involves the recyclization of 4-acyl-1H-pyrrole-2,3-diones with isoxazole to form α-ketoamides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Isoxazolo[5,4-B]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the isoxazolopyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve heating and the use of solvents like pyridine or dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of substituted isoxazolopyridines .
Aplicaciones Científicas De Investigación
Isoxazolo[5,4-B]pyridine has numerous scientific research applications across various fields:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Industry: This compound derivatives are used in agrochemistry as pesticides and herbicide antidotes.
Mecanismo De Acción
The mechanism of action of Isoxazolo[5,4-B]pyridine involves its interaction with specific molecular targets and pathways. For instance, some derivatives inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . Other derivatives may act as inhibitors of cytochrome P450 enzymes, affecting the biosynthesis of hormones .
Comparación Con Compuestos Similares
Isoxazolo[5,4-B]pyridine can be compared with other similar heterocyclic compounds, such as Isoxazolo[4,5-B]pyridine and Imidazo[4,5-B]pyridine. These compounds share structural similarities but differ in their biological activities and applications. For example:
Isoxazolo[4,5-B]pyridine: Known for its antibacterial and anticancer properties.
Imidazo[4,5-B]pyridine: Used in the synthesis of pharmaceuticals and exhibits various biological activities.
Propiedades
Número CAS |
272-03-7 |
|---|---|
Fórmula molecular |
C6H4N2O |
Peso molecular |
120.11 g/mol |
Nombre IUPAC |
[1,2]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C6H4N2O/c1-2-5-4-8-9-6(5)7-3-1/h1-4H |
Clave InChI |
DITTYRBIXKVOTK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(N=C1)ON=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromobenzo[d]oxazole-6-carbonitrile](/img/structure/B12869782.png)

![2-Amino-3-hydroxy-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one](/img/structure/B12869795.png)
![3-(Thiophen-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12869802.png)








![2-(Aminomethyl)benzo[d]oxazole-6-methanol](/img/structure/B12869845.png)

